molecular formula C23H23FN2O B11505591 5-(4-fluorophenyl)-3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}cyclohex-2-en-1-one

5-(4-fluorophenyl)-3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}cyclohex-2-en-1-one

Cat. No.: B11505591
M. Wt: 362.4 g/mol
InChI Key: IYKQPTJOOAEKQC-UHFFFAOYSA-N
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Description

    5-(4-fluorophenyl)-3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}cyclohex-2-en-1-one: , also known by its systematic name, is a complex organic compound with the molecular formula CHNO.

  • It features a cyclohexene ring system substituted with a fluorophenyl group, an aminoethyl side chain, and an indole moiety.
  • This compound has attracted attention due to its potential biological activities and applications.
  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps. One common approach starts with the condensation of 4-fluorobenzaldehyde and 2-methylindole to form an intermediate.

    • The subsequent cyclization of the intermediate with cyclohexanone yields the target compound.
    • Reaction Conditions: Specific reaction conditions and reagents depend on the synthetic route chosen.

      Industrial Production: While there isn’t a large-scale industrial production method, research laboratories often synthesize it for further investigation.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The specific products depend on the reaction type and conditions.

  • Scientific Research Applications

      Chemistry: Researchers study its reactivity, stereochemistry, and synthetic modifications.

      Biology: Investigated for potential bioactivity, such as anticancer or antimicrobial properties.

      Medicine: It may serve as a lead compound for drug development.

      Industry: Limited industrial applications, but its derivatives could find use in materials science.

  • Mechanism of Action

    • The compound’s mechanism of action likely involves interactions with specific molecular targets.
    • Further research is needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

      Similar Compounds: Other cyclohexene-based compounds with indole or fluorophenyl substituents.

      Uniqueness: Its specific combination of functional groups sets it apart.

    Properties

    Molecular Formula

    C23H23FN2O

    Molecular Weight

    362.4 g/mol

    IUPAC Name

    5-(4-fluorophenyl)-3-[2-(2-methyl-1H-indol-3-yl)ethylamino]cyclohex-2-en-1-one

    InChI

    InChI=1S/C23H23FN2O/c1-15-21(22-4-2-3-5-23(22)26-15)10-11-25-19-12-17(13-20(27)14-19)16-6-8-18(24)9-7-16/h2-9,14,17,25-26H,10-13H2,1H3

    InChI Key

    IYKQPTJOOAEKQC-UHFFFAOYSA-N

    Canonical SMILES

    CC1=C(C2=CC=CC=C2N1)CCNC3=CC(=O)CC(C3)C4=CC=C(C=C4)F

    Origin of Product

    United States

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